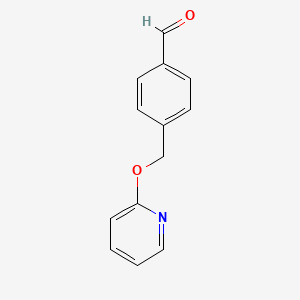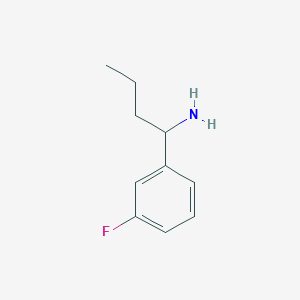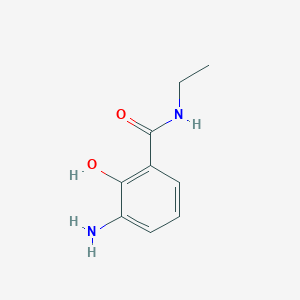![molecular formula C11H14Cl3NO B1397477 3-[(2,5-Dichlorophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1220031-67-3](/img/structure/B1397477.png)
3-[(2,5-Dichlorophenoxy)methyl]pyrrolidine hydrochloride
説明
“3-[(2,5-Dichlorophenoxy)methyl]pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1707365-23-8 . It has a molecular weight of 268.57 . The IUPAC name for this compound is 3-(2,5-dichlorophenoxy)pyrrolidine hydrochloride .
Molecular Structure Analysis
The InChI code for “3-[(2,5-Dichlorophenoxy)methyl]pyrrolidine hydrochloride” is 1S/C10H11Cl2NO.ClH/c11-7-1-2-9(12)10(5-7)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(2,5-Dichlorophenoxy)methyl]pyrrolidine hydrochloride” include a molecular weight of 268.57 . The compound’s linear formula is C10H12Cl3NO .科学的研究の応用
Pyrrolidines in Medicine and Industry
- Pyrrolidines, including compounds like 3-[(2,5-Dichlorophenoxy)methyl]pyrrolidine hydrochloride, are notable for their biological effects and have found applications in medicine. They are also used in industries such as in the production of dyes and agrochemical substances. Their synthesis and properties are a subject of ongoing research in modern science (Żmigrodzka et al., 2022).
Pyrrolidine Derivatives in Synthesis
- Pyrrolidine derivatives, similar to 3-[(2,5-Dichlorophenoxy)methyl]pyrrolidine hydrochloride, are synthesized and studied for their spectroscopic properties. They are key intermediates in various synthetic processes and can lead to the formation of other important chemical compounds (Lie Ken Jie & Syed-rahmatullah, 1991).
Catalytic Applications
- Pyrrolidine-based compounds are employed in catalytic processes, such as intramolecular hydroamination of unactivated olefins. These reactions highlight the utility of pyrrolidines in organic synthesis, offering pathways to create structurally diverse molecules (Bender & Widenhoefer, 2005).
Potential Anticancer Agents
- Some pyrrolidine derivatives have shown promising anticancer activity. For instance, certain nitrogen mustard derivatives of pyrrolidinedione have been studied for their effects on cancer cells, indicating the potential therapeutic applications of these compounds (Naik, Ambaye, & Gokhale, 1987).
Synthesis of Complex Molecules
- The pyrrolidine framework is employed in the synthesis of complex molecules, including natural products. Techniques involving oxidative decarboxylation and functionalization of pyrrolidines are key to creating diverse molecular architectures (Boto et al., 2001).
Crystal Structure Analysis
- Pyrrolidine derivatives are also studied for their crystal structures, providing insights into the molecular geometry and interactions in solid state. This information is vital for understanding their chemical behavior and potential applications (Sivakumar et al., 1995).
Application in Sialidase Inhibition
- Pyrrolidine analogues have been synthesized as potential inhibitors of sialidase, an enzyme important in pathogen infection processes. This indicates their potential use in developing therapeutics (Czollner, Kuszmann, & Vasella, 1990).
Safety And Hazards
特性
IUPAC Name |
3-[(2,5-dichlorophenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO.ClH/c12-9-1-2-10(13)11(5-9)15-7-8-3-4-14-6-8;/h1-2,5,8,14H,3-4,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERJXBPOZIEXID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=C(C=CC(=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,5-Dichlorophenoxy)methyl]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397394.png)
![4-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397395.png)
![3-[(3-Methoxyphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397396.png)
![Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397397.png)
![2-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397401.png)
![4-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397402.png)
![3-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397405.png)
![2-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397408.png)
![4-[2-(3-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride](/img/structure/B1397409.png)




